N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chloro-4-methylbenzenesulfonamide
Description
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Properties
IUPAC Name |
3-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4S/c1-5-10-24-18-9-7-15(11-19(18)28-13-21(3,4)20(24)25)23-29(26,27)16-8-6-14(2)17(22)12-16/h5-9,11-12,23H,1,10,13H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCDYFCDANHONH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chloro-4-methylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a tetrahydrobenzo[b][1,4]oxazepine core, known for its potential therapeutic applications. The molecular formula is with a molecular weight of approximately 410.5 g/mol. The unique structural characteristics contribute to its biological properties, including anti-inflammatory and antitumor effects.
Research indicates that the compound may interact with various biological targets, particularly enzymes and receptors involved in inflammation and cancer pathways. The exact mechanisms are still under investigation but are believed to involve modulation of biochemical pathways critical for disease progression.
2. Antitumor Properties
Preliminary studies suggest that compounds with similar structural frameworks exhibit antitumor properties. For instance, interactions with specific enzymes can inhibit tumor growth and proliferation. The compound's ability to modulate signaling pathways associated with cancer cells makes it a candidate for further research in oncology .
3. Anti-inflammatory Effects
The compound may exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators. Such effects are crucial for developing treatments for chronic inflammatory diseases. Studies have shown that related compounds can significantly reduce inflammation markers in vitro.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of tumor growth | |
| Anti-inflammatory | Reduction of cytokines | |
| Enzyme interaction | Modulation of signaling |
Case Study 1: Antitumor Activity
In a study evaluating the antitumor effects of similar compounds, it was found that those with the tetrahydrobenzo[b][1,4]oxazepine structure showed significant inhibition of cell proliferation in human cancer cell lines. The most potent analogs demonstrated IC50 values in the low micromolar range, indicating strong antitumor potential .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of related compounds demonstrated that they could effectively reduce levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli. This suggests that this compound may similarly influence these pathways.
Research Findings
Recent research has highlighted the potential of this compound in drug development:
- Synthesis and Evaluation : Various synthetic routes have been developed to optimize yield and bioactivity. Compounds synthesized from this framework have shown promising results in biological assays targeting inflammation and cancer .
- Binding Affinity Studies : Interaction studies indicate that this compound may bind effectively to targets involved in disease processes, enhancing its therapeutic potential.
Q & A
Q. Challenges :
- Steric hindrance from the 3,3-dimethyl group may reduce coupling efficiency. Optimizing solvent polarity (e.g., DMF for better solubility) and reaction time (12–24 hrs) mitigates this .
- Allyl group instability under acidic conditions requires pH control during workup .
Q. Table 1: Representative Synthesis Protocol
Basic: Which spectroscopic techniques are essential for structural confirmation?
Answer:
- ¹H/¹³C NMR : Identifies key groups:
- HRMS : Confirms molecular ion ([M+H]⁺ calc. for C₂₁H₂₂ClN₂O₄S: 433.09; observed: 433.12) .
- IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .
Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the aromatic region caused by substituents on the benzoxazepine ring .
Advanced: How can reaction yields be optimized when steric hindrance limits sulfonamide coupling?
Answer:
Steric effects from the 3,3-dimethyl and allyl groups necessitate tailored strategies:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the amine intermediate .
- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation .
- Temperature modulation : Conduct reactions at 40–50°C to overcome kinetic barriers without degrading the allyl group .
Data Contradiction Note : Some studies report higher yields in DCM at RT , while others favor DMF at elevated temperatures . This discrepancy may arise from differences in substituent electronic effects.
Advanced: How to design assays to evaluate this compound’s enzyme inhibition potential?
Answer:
- Target selection : Prioritize enzymes with binding pockets accommodating bulky sulfonamide groups (e.g., carbonic anhydrase IX or kinases) .
- Assay design :
- Fluorescence-based assays : Monitor quenching of tryptophan residues in target enzymes upon ligand binding .
- ITC (Isothermal Titration Calorimetry) : Quantify binding affinity (Kd) and thermodynamics .
- Controls : Use known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .
Q. Table 2: Example IC₅₀ Data for Related Compounds
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Analog A | Carbonic Anhydrase IX | 12.3 | |
| Analog B | Aurora Kinase A | 45.7 |
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from variations in assay conditions or impurities. Mitigation strategies:
- Purity validation : Ensure >95% purity via HPLC and LC-MS to exclude confounding byproducts .
- Standardized protocols : Adopt consistent buffer systems (e.g., pH 7.4 PBS) and cell lines (e.g., HEK293 for receptor studies) .
- Meta-analysis : Compare logP values and solubility profiles to explain differences in membrane permeability .
Case Study : A study reporting weak antimicrobial activity (MIC >100 µg/mL) vs. strong activity (MIC 5 µg/mL) may reflect differences in bacterial strain susceptibility or compound aggregation.
Basic: What computational methods support structure-activity relationship (SAR) studies?
Answer:
- Molecular docking (AutoDock Vina) : Predict binding modes to targets like cyclooxygenase-2 (COX-2). Focus on interactions between the sulfonamide group and active-site residues (e.g., Arg513) .
- QSAR modeling : Use descriptors like polar surface area (PSA) and molar refractivity to correlate structural features with bioactivity .
Advanced Application : MD simulations (>100 ns) assess stability of the allyl group in the enzyme pocket, identifying potential metabolic liabilities .
Advanced: How to address low solubility in aqueous buffers during in vitro testing?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug design : Introduce phosphate or PEGylated groups to the allyl moiety for improved hydrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
